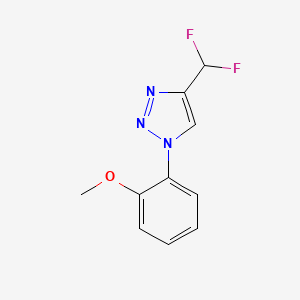
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a methoxyphenyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide (CF2HI).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the triazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)-1-(2-methoxyphenyl)triazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and bioactivity.
1-(2-Methoxyphenyl)-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is unique due to the presence of both the difluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, while the methoxyphenyl group can influence its electronic and steric properties.
属性
CAS 编号 |
916151-08-1 |
|---|---|
分子式 |
C10H9F2N3O |
分子量 |
225.19 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-1-(2-methoxyphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3O/c1-16-9-5-3-2-4-8(9)15-6-7(10(11)12)13-14-15/h2-6,10H,1H3 |
InChI 键 |
FPMCJSSLNXLPLT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















